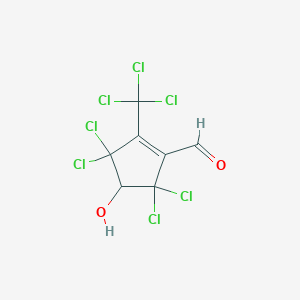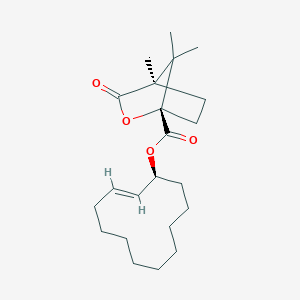
2-(Oxolan-2-yloxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxolan-2-yloxy)oxane is a cyclic ether compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to have a variety of applications, including in the field of drug development and as a solvent in chemical reactions. In
Mécanisme D'action
The mechanism of action of 2-(Oxolan-2-yloxy)oxane is not fully understood. However, it has been suggested that this compound may work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death. Additionally, 2-(Oxolan-2-yloxy)oxane may work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(Oxolan-2-yloxy)oxane has a variety of biochemical and physiological effects. This compound has been found to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant properties. Additionally, 2-(Oxolan-2-yloxy)oxane has been found to have a neuroprotective effect, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Oxolan-2-yloxy)oxane is its unique chemical properties, which make it an effective solvent in chemical reactions. Additionally, this compound has been found to have potential applications in drug development, particularly in the development of anti-cancer drugs. However, one of the limitations of 2-(Oxolan-2-yloxy)oxane is its potential toxicity. Studies have shown that this compound may be toxic to some cells at high concentrations, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are many potential future directions for the use of 2-(Oxolan-2-yloxy)oxane in scientific research. One area of interest is in the development of new anti-cancer drugs, particularly those that target specific types of cancer cells. Additionally, 2-(Oxolan-2-yloxy)oxane may be useful in the treatment of neurodegenerative diseases, and further research is needed to determine its potential efficacy in this area. Finally, 2-(Oxolan-2-yloxy)oxane may have applications in the development of new materials, particularly those with unique chemical and physical properties.
Méthodes De Synthèse
2-(Oxolan-2-yloxy)oxane can be synthesized through a variety of methods, including the reaction of 1,2-epoxybutane with 1,3-propanediol in the presence of a catalyst. This method has been found to be highly efficient and yields a high purity product. Other methods for synthesis include the reaction of 1,2-epoxybutane with diethylene glycol or the reaction of 1,2-epoxybutane with ethylene glycol in the presence of a catalyst.
Applications De Recherche Scientifique
2-(Oxolan-2-yloxy)oxane has been extensively used in scientific research due to its unique chemical properties. This compound has been found to be an effective solvent in chemical reactions, particularly in the synthesis of organic compounds. Additionally, 2-(Oxolan-2-yloxy)oxane has been found to have potential applications in drug development, particularly in the development of anti-cancer drugs.
Propriétés
Numéro CAS |
120346-84-1 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-(oxolan-2-yloxy)oxane |
InChI |
InChI=1S/C9H16O3/c1-2-6-10-8(4-1)12-9-5-3-7-11-9/h8-9H,1-7H2 |
Clé InChI |
MBOJVEMNLCGPFY-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OC2CCCO2 |
SMILES canonique |
C1CCOC(C1)OC2CCCO2 |
Synonymes |
tetrahydro-2-((tetrahydro-2-furanyl)oxy)-2H-pyran TTFOP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)



